molecular formula C18H29N3O7S B8223672 Xanomeline (tartrate)

Xanomeline (tartrate)

Cat. No.: B8223672
M. Wt: 431.5 g/mol
InChI Key: SJSVWTMVMBGIHQ-WUUYCOTASA-N
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Description

LY 246708 (tartrate), also known as Xanomeline tartrate, is a small molecule muscarinic acetylcholine receptor agonist. It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic for central nervous system disorders. This compound primarily targets the muscarinic M1 and M4 receptor subtypes, making it a promising candidate for treating conditions like schizophrenia and Alzheimer’s disease .

Scientific Research Applications

LY 246708 (tartrate) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study muscarinic acetylcholine receptor pharmacology.

    Biology: Investigated for its effects on neuronal excitability and neurotransmitter regulation.

    Medicine: Explored as a potential therapeutic for neuropsychiatric and neurological disorders such as schizophrenia and Alzheimer’s disease.

    Industry: Utilized in the development of new muscarinic receptor-targeting drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 246708 (tartrate) involves the formation of a thiadiazole ring and its subsequent attachment to a pyridine moiety. The key steps include:

Industrial Production Methods: Industrial production of LY 246708 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using recrystallization techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: LY 246708 (tartrate) can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the pyridine ring, resulting in the formation of dihydropyridine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

LY 246708 (tartrate) exerts its effects by acting as an agonist at muscarinic M1 and M4 receptors. It binds to these receptors and stimulates their activity, leading to the modulation of neurotransmitter circuits involving acetylcholine, dopamine, and glutamate. This rebalancing of neurotransmitter circuits is thought to alleviate symptoms of disorders like schizophrenia and Alzheimer’s disease .

Similar Compounds:

Comparison:

    Uniqueness: LY 246708 (tartrate) is unique in its high selectivity for M1 and M4 receptors, whereas compounds like arecoline and pilocarpine have broader activity across multiple muscarinic receptor subtypes. .

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSVWTMVMBGIHQ-WUUYCOTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline (tartrate)
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Xanomeline (tartrate)
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Xanomeline (tartrate)
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Xanomeline (tartrate)
Reactant of Route 5
Xanomeline (tartrate)
Reactant of Route 6
Xanomeline (tartrate)

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